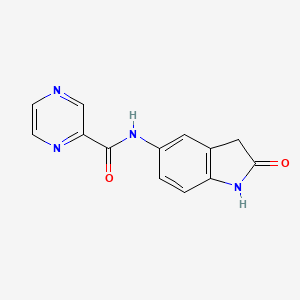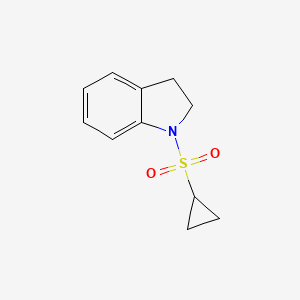![molecular formula C10H13NO2S2 B6581562 N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide CAS No. 1207022-87-4](/img/structure/B6581562.png)
N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide” is a chemical compound that contains a cyclopropane ring, a sulfonamide group, and a methylsulfanyl phenyl group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring is a three-membered carbon ring, which is known for its angle strain. The sulfonamide group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. The methylsulfanyl phenyl group is a phenyl ring (a derivative of benzene) with a methylsulfanyl (-SCH3) substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropane ring is known to be reactive due to its ring strain. The sulfonamide group could participate in various reactions involving the nitrogen or the sulfur atom. The methylsulfanyl group could also be involved in reactions, particularly if oxidizing conditions are present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties like solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule .Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamideonyl-3-phenylcyclopropanesulfonamide is used in scientific research as a reagent for organic synthesis and as an inhibitor of enzymes. It has been used as a reagent for the synthesis of various compounds, such as heterocycles, peptides, and amines. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and aldehyde oxidase.
Mechanism of Action
Target of Action
N-(3-(methylthio)phenyl)cyclopropanesulfonamide, also known as N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide, is a compound that primarily targets cysteine proteases . Cysteine proteases are enzymes that play a crucial role in various biological processes, including protein degradation and regulation of cellular pathways .
Mode of Action
The compound interacts with its targets through a covalent reaction . It inactivates cysteine proteases by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
The action of N-(3-(methylthio)phenyl)cyclopropanesulfonamide affects the biochemical pathways involving cysteine proteases . The inactivation of these enzymes can disrupt the normal functioning of these pathways, leading to various downstream effects .
Pharmacokinetics
The compound’s covalent interaction with its target enzyme can enhance binding affinity and prolong the resting time at the enzyme , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of N-(3-(methylthio)phenyl)cyclopropanesulfonamide’s action primarily involve the inactivation of cysteine proteases . This can lead to disruption of the normal functioning of the biochemical pathways these enzymes are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(methylthio)phenyl)cyclopropanesulfonamide. For instance, the pH level can affect the compound’s reactivity . .
Advantages and Limitations for Lab Experiments
N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamideonyl-3-phenylcyclopropanesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its reaction is typically high yield. Additionally, it is soluble in both water and organic solvents, making it easy to use in a variety of experimental conditions. However, it has some limitations as well. It can be toxic in high concentrations, and it is not very stable in the presence of light or heat.
Future Directions
The future of research into N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamideonyl-3-phenylcyclopropanesulfonamide is promising. It has potential applications in drug discovery and development, as well as in the synthesis of other compounds. It could also be used to study the mechanism of action of other enzymes, such as cytochrome c oxidase and xanthine oxidase. Additionally, it could be used to develop new inhibitors of enzymes, such as cytochrome P450, aldehyde oxidase, and other enzymes. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs, hormones, and other compounds.
Synthesis Methods
N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamideonyl-3-phenylcyclopropanesulfonamide can be synthesized by the reaction of 3-phenylcyclopropane-1-sulfonyl chloride with sodium methylsulfinate in an aqueous medium. The reaction proceeds in two steps: first, the formation of the cyclic sulfonamide intermediate, and second, the hydrolysis of the intermediate to form the desired product. The reaction can be carried out in either anhydrous or aqueous conditions. The yield of the reaction is typically around 70-90%.
Safety and Hazards
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-14-9-4-2-3-8(7-9)11-15(12,13)10-5-6-10/h2-4,7,10-11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDPKZMMRMQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6581509.png)
![4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581518.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6581519.png)

![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)

![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581551.png)
![5-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-oxazole-2-carboxamide](/img/structure/B6581553.png)
![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)
